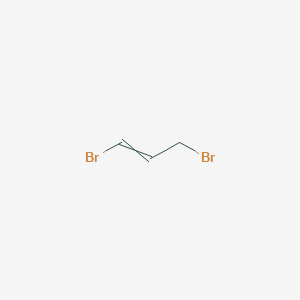
3-Bromomethyl-4-nitro-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromomethyl-4-nitro-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a nitro group attached to the benzene ring, along with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester typically involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The resulting 3-Bromomethyl-4-nitro-benzoic acid is then esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromomethyl-4-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Derivatives with different functional groups replacing the bromomethyl group.
Reduction: 3-Aminomethyl-4-nitro-benzoic acid ethyl ester.
Hydrolysis: 3-Bromomethyl-4-nitro-benzoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
3-Bromomethyl-4-nitro-benzoic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other redox reactions. These interactions can modulate the activity of enzymes or other proteins, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Similar structure but lacks the ethyl ester group.
3-Nitrobenzoic acid ethyl ester: Lacks the bromomethyl group.
4-Nitrobenzoic acid ethyl ester: Lacks both the bromomethyl and the specific substitution pattern on the benzene ring.
Uniqueness
The presence of both the bromomethyl and nitro groups allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H10BrNO4 |
|---|---|
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
ethyl 3-(bromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-9(12(14)15)8(5-7)6-11/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
BFFPOZXXOFIIQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclohexane, [2-(ethenyloxy)ethyl]-](/img/structure/B8754741.png)







![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-](/img/structure/B8754794.png)
